molecular formula C20H16FN3O3 B2462293 N'-benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105243-08-0

N'-benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No. B2462293
CAS RN: 1105243-08-0
M. Wt: 365.364
InChI Key: RHVBQTAGAHSMOV-UHFFFAOYSA-N
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Description

N-Benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, also known as BFBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of dihydropyridine derivatives, which are known for their pharmacological properties.

Scientific Research Applications

Catalytic Activities and Magnetic Properties

Research on aroylhydrazone derivatives, similar in structure to the compound of interest, highlights their application in catalysis and magnetic studies. For instance, Cu(II) complexes of N-rich aroylhydrazone demonstrated significant catalytic performances towards the peroxidative oxidation of xylenes under microwave irradiation, leading to the formation of various industrial valuable products. Additionally, these complexes exhibited interesting magnetic properties, which could be relevant for magnetic material applications (Sutradhar et al., 2019).

Synthesis and Protective Groups in Glycopeptide Synthesis

Fluorobenzoyl groups, closely related to the fluorobenzyl component of the compound, have been investigated as protective groups in carbohydrate and glycopeptide synthesis. They were found to suppress beta-elimination of O-linked carbohydrates effectively, which is crucial for the stability and yield of glycopeptide products (Sjölin & Kihlberg, 2001).

Nucleophilic Aroylation of Fluorobenzenes

Nucleophilic aroylation of fluorobenzenes catalyzed by N-heterocyclic carbene (NHCs) represents another application area. This process, involving the replacement of fluoro groups by aroyl groups, highlights the versatility of fluorobenzyl and benzoyl groups in facilitating chemical transformations, leading to the synthesis of polysubstituted benzophenones (Suzuki et al., 2008).

Fluoride Ion Sensing

Acylhydrazone derivatives have been synthesized for specific applications such as fluoride ion sensing. These compounds, including ones structurally akin to N'-benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, exhibited a specific response towards fluoride ions, demonstrating their potential as sensitive and selective sensors for environmental and health-related monitoring (Jose et al., 2018).

properties

IUPAC Name

N'-benzoyl-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c21-16-10-8-14(9-11-16)13-24-12-4-7-17(20(24)27)19(26)23-22-18(25)15-5-2-1-3-6-15/h1-12H,13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVBQTAGAHSMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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